molecular formula C19H20N6O2S B2921415 1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide CAS No. 1251671-21-2

1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide

Cat. No.: B2921415
CAS No.: 1251671-21-2
M. Wt: 396.47
InChI Key: NBGCPRGVTYXCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide is a synthetic small molecule offered for research and development purposes. This compound features a complex structure integrating pyridazine and imidazole rings, a motif present in various bioactive molecules . Its molecular architecture suggests potential for interaction with various enzymatic targets, making it a candidate for investigation in several biochemical pathways. Researchers can utilize this chemical as a standard or starting material in method development, assay design, and exploratory biology to study enzyme inhibition, receptor binding, or cellular signaling processes. Applications: This reagent is intended for use in non-clinical research, including but not limited to: analytical chemistry as a reference standard, in vitro biological screening, and investigations into structure-activity relationships (SAR). Important Note: this compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-4-5-14(8-13(12)2)22-17(26)10-28-18-7-6-16(23-24-18)25-9-15(21-11-25)19(27)20-3/h4-9,11H,10H2,1-3H3,(H,20,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGCPRGVTYXCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S with a molecular weight of approximately 398.48 g/mol. The structure features a pyridazine moiety linked to an imidazole ring, which is known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing thiazole and imidazole rings have shown cytotoxic effects against various cancer cell lines. The presence of the N-methyl and carboxamide groups enhances the interaction with biological targets such as enzymes involved in cancer progression.

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Target Cell Line
Compound A5.0MCF-7 (Breast Cancer)
Compound B10.2HeLa (Cervical Cancer)
Compound C8.5A549 (Lung Cancer)

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been evaluated using picrotoxin-induced seizure models. The findings suggest that the thioether moiety in the compound enhances its efficacy against seizures.

Case Study:
In a study involving a series of thiazole derivatives, one compound exhibited an ED50 of 18.4 mg/kg, indicating significant anticonvulsant activity compared to standard drugs. The structural modifications involving methyl and phenyl substitutions were crucial for enhancing activity.

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokines has been explored in various models. Similar compounds have demonstrated inhibition of IL-1β release, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects: Methyl groups on the phenyl ring significantly enhance cytotoxicity.
  • Functional Groups: The presence of thioether and carboxamide groups appears essential for anticancer and anticonvulsant activities.
  • Ring Systems: The imidazole and pyridazine rings contribute to binding affinity with biological targets.

Table 2: SAR Analysis

SubstituentEffect on Activity
Methyl on PhenylIncreased cytotoxicity
Thioether GroupEnhanced anticonvulsant effect
Carboxamide GroupImproved target interaction

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Target Compound C₂₁H₂₂N₆O₂S 422.5 3,4-Dimethylphenyl, N-methylimidazole-4-carboxamide, pyridazine -
1-(6-((2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide C₁₉H₁₉ClN₆O₂S 430.9 3-Chloro-2-methylphenyl, N-ethylimidazole-4-carboxamide, pyridazine
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide C₂₂H₂₀FN₇OS 449.5 4-Fluorophenyl-thiazole, azetidine-3-carboxamide, pyrimidine
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₉H₁₆N₆O₂S 392.4 Thiophene, phenyl-triazole, pyridazinone
6-(2-Methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide C₁₆H₁₂F₃N₅O₂ 363.29 4-Trifluoromethoxyphenyl, 2-methylimidazole, pyridazine

Key Observations:

Substituent Variations :

  • The target compound and the chloro-methylphenyl analog () share a pyridazine core but differ in phenyl ring substitution (3,4-dimethyl vs. 3-chloro-2-methyl) and carboxamide alkylation (N-methyl vs. N-ethyl). Chlorine and ethyl groups may enhance lipophilicity and metabolic stability compared to methyl groups .
  • The pyrimidine-based analog () replaces pyridazine with pyrimidine and introduces a fluorophenyl-thiazole moiety, likely altering binding affinity to target proteins.
  • The thiophene-containing compound () lacks the acetamide linkage, instead incorporating a triazole-carboxamide, which may reduce conformational flexibility.

Molecular Weight and Complexity :

  • The target compound (422.5 g/mol) is heavier than the trifluoromethoxy analog (363.29 g/mol, ), primarily due to its larger phenylacetamide group. Higher molecular weight may influence solubility and bioavailability.

Implications of Structural Differences

Table 2: Hypothetical Property and Activity Trends

Feature Target Compound Analog from Analog from
Lipophilicity Moderate (dimethyl) High (Cl, ethyl) High (CF₃O)
Metabolic Stability Likely moderate Enhanced (Cl, ethyl) Enhanced (CF₃O)
Solubility Low (high MW, aromatic) Very low Moderate (smaller size)
  • Lumping Strategy Relevance : Compounds with pyridazine/heterocyclic cores and arylacetamide groups (e.g., , target compound) may exhibit similar reactivity or degradation pathways, supporting their grouping in computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.